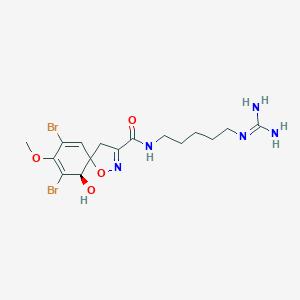

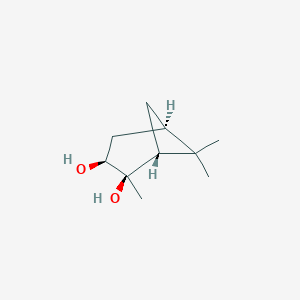

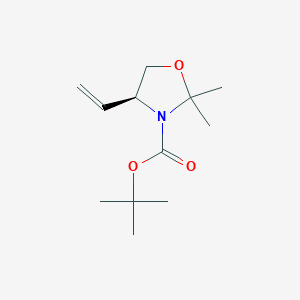

(S)-2,2-Dimethyl-4-vinyl-oxazolidine-3-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl esters are a type of organic compound that are widely used in synthetic organic chemistry . They are derived from carboxylic acids and tert-butanol. The tert-butyl group is often used as a protecting group in organic synthesis, due to its stability and the ease with which it can be removed .

Synthesis Analysis

Tert-butyl esters can be synthesized through a variety of methods. One common method is the Steglich Esterification, which is a mild reaction that allows the conversion of sterically demanding and acid labile substrates . Another method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .

Molecular Structure Analysis

The molecular structure of a tert-butyl ester depends on the specific carboxylic acid from which it is derived. In general, tert-butyl esters have a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .

Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of chemical reactions. For example, they can be converted to acid chlorides using thionyl chloride . They can also be hydrolyzed to produce carboxylic acids and tert-butanol .

Physical And Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity odor . They have a specific gravity of around 0.87 and a flash point of 72°F . They are insoluble in water .

Applications De Recherche Scientifique

Phthalate Esters in Food and Packaging

Phthalate esters, used as plasticizers, have raised concerns due to their potential health effects. Research has focused on their presence in food and packaging, analyzing the methods for their detection and quantification. This research is crucial for understanding the environmental and health impacts of phthalate esters and potentially related compounds (Harunarashid, Lim, & Harunsani, 2017).

Antibacterial Activity of Triazole-containing Hybrids

Triazole and its hybrids have shown promise in combating antibiotic-resistant bacteria, such as Staphylococcus aureus. Their mechanism involves inhibiting critical bacterial enzymes and processes, highlighting the potential of chemical hybrids in medical applications (Li & Zhang, 2021).

Xylan Derivatives for Biopolymer Applications

Chemical modification of xylan, a natural polysaccharide, can lead to new biopolymers with specific functional properties. These derivatives have applications ranging from drug delivery to paper strength additives, indicating the versatility of chemically modified natural compounds (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Cinnamic Acid Derivatives as Anticancer Agents

Cinnamic acid and its derivatives have been explored for their anticancer properties. Chemical modifications at various positions on the cinnamic acid backbone have led to compounds with significant potential in cancer treatment, demonstrating the importance of synthetic chemistry in drug development (De, Baltas, & Bedos-Belval, 2011).

Carboxylic Ester Hydrolases in Bacteria

Carboxylic ester hydrolases play crucial roles in bacterial metabolism and biotechnological applications. Understanding their structure and function aids in the development of industrial processes involving ester hydrolysis, relevant to chemical synthesis and environmental technologies (Oh, Kim, & Kim, 2019).

Safety And Hazards

Orientations Futures

There is ongoing research into new methods for synthesizing tert-butyl esters, as well as into their potential applications in various fields of chemistry . For example, there is interest in developing more efficient and sustainable methods for the synthesis of tert-butyl esters, such as the use of flow microreactor systems .

Propriétés

IUPAC Name |

tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h7,9H,1,8H2,2-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZCRLQHSPEFD-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C=C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@H](CO1)C=C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452192 |

Source

|

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

CAS RN |

133625-87-3 |

Source

|

| Record name | tert-Butyl (4S)-4-ethenyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

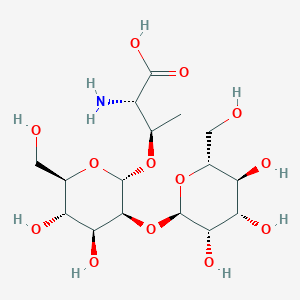

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

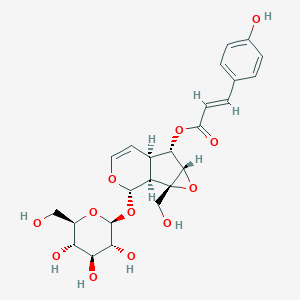

![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)

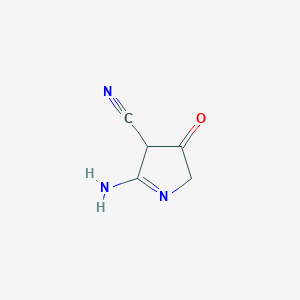

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)